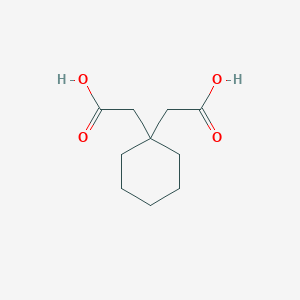

Cyclohexanediacetic acid

描述

Significance of 1,1-Cyclohexanediacetic Acid as a Pivotal Intermediate in Organic Synthesis

The primary significance of 1,1-Cyclohexanediacetic acid lies in its role as a key intermediate, particularly in the production of pharmaceuticals. guidechem.com It is a crucial precursor in the synthesis of Gabapentin (B195806), a widely used anticonvulsant and analgesic medication. camachem.comresearchandmarkets.com The synthesis of Gabapentin from CDA typically involves the formation of its anhydride (B1165640), followed by a series of reactions including amidation and Hofmann rearrangement. chemicalbook.comgoogle.comgoogle.com

Beyond its celebrated role in Gabapentin synthesis, CDA and its derivatives are valuable in creating spiro compounds, molecules containing two rings connected by a single common atom. rsc.orgbeilstein-journals.org The rigid structure of the cyclohexane (B81311) ring in CDA provides a scaffold for constructing these three-dimensional molecules, which are of interest in materials science and medicinal chemistry. rsc.org Furthermore, CDA is utilized in the synthesis of other organic compounds and has been explored for its potential in creating polymers and in wastewater treatment applications. biosynth.com

Historical Context of 1,1-Cyclohexanediacetic Acid Research and Development

The journey of 1,1-Cyclohexanediacetic acid is intrinsically linked to the development of the therapeutic agent it helps create. Initial synthetic routes to Gabapentin, first disclosed by Warner-Lambert Co., established the importance of CDA as a key starting material. epo.org Early methods for preparing CDA involved the Guareschi reaction, where cyclohexanone (B45756) and an alkyl cyanoacetate (B8463686) react in the presence of ammonia (B1221849). epo.org This process, however, presented challenges, including harsh reaction conditions. epo.org

Over the years, research has focused on optimizing the synthesis of both CDA and its subsequent conversion to valuable products. This has led to the development of improved and more efficient processes, reflecting the ongoing efforts within the chemical industry to refine synthetic methodologies for important intermediates. epo.orgdatainsightsmarket.com

Structural Characteristics and Chemical Reactivity Profile of 1,1-Cyclohexanediacetic Acid

The molecular structure of 1,1-Cyclohexanediacetic acid is central to its chemical behavior. It consists of a cyclohexane ring with two acetic acid moieties geminally substituted on one of the ring's carbon atoms. valuates.com This arrangement of two carboxylic acid groups in close proximity allows for facile intramolecular reactions.

A key reaction of CDA is its dehydration to form the corresponding cyclic anhydride, 3-Oxaspiro[5.5]undecane-2,4-dione. biosynth.com This is typically achieved by heating CDA with a dehydrating agent like acetic anhydride. The anhydride is a more reactive species and a common intermediate in the synthesis of Gabapentin and other derivatives. chemicalbook.combiosynth.com The carboxylic acid groups can also undergo esterification, amidation, and reduction reactions, providing a versatile platform for a wide array of chemical transformations. camachem.com

Table 1: Physicochemical Properties of 1,1-Cyclohexanediacetic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H16O4 | cas.org |

| Molecular Weight | 200.23 g/mol | cas.orgsigmaaldrich.com |

| Appearance | White to off-white crystalline powder | camachem.comfishersci.com |

| Melting Point | 181 - 185 °C | fishersci.com |

| Boiling Point | 297.96 °C (rough estimate) |

Overview of Research Trajectories and Academic Relevance

Current and future research involving 1,1-Cyclohexanediacetic acid continues to be an active area. The global market for CDA is driven by the demand for Gabapentin, with market growth reflecting the increasing diagnoses of epilepsy and neuropathic pain. researchandmarkets.com This has spurred ongoing research into more cost-effective and environmentally friendly synthesis routes for CDA and its derivatives. pharma-dept.gov.in

In academia, the unique structure of CDA makes it an interesting subject for studies in stereochemistry and conformational analysis. Its use in the synthesis of complex spirocyclic systems remains a topic of interest for organic chemists exploring novel molecular architectures. rsc.org Furthermore, the development of new applications for CDA and its derivatives in areas such as polymer chemistry and materials science continues to be an active field of investigation. dataintelo.comopenpr.com The compound's role as a key intermediate in the pharmaceutical industry ensures its continued relevance in both academic and industrial research settings. researchandmarkets.comdataintelo.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[1-(carboxymethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPCHPBGAALCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918347 | |

| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4355-11-7, 9355-11-7 | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4355-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009355117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEDIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ67L3M8GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 1,1 Cyclohexanediacetic Acid

Conventional Synthetic Routes to 1,1-Cyclohexanediacetic Acid

Conventional methods for synthesizing 1,1-Cyclohexanediacetic acid typically involve multi-step reactions that have been the subject of extensive research to improve efficiency and product purity.

A common pathway to 1,1-Cyclohexanediacetic acid involves the acid hydrolysis of 1,5-Dicarbonitrile-2,4-Dioxo-3-azaspiro[5.5]undecane, often referred to simply as "the imide". epo.orggoogle.comgoogle.com This imide is itself synthesized from readily available starting materials like cyclohexanone (B45756) and ethyl cyanoacetate (B8463686). epo.org The conversion of the imide to CDAA is a robust process, but one that requires careful control of reaction parameters. google.com

The hydrolysis of the imide is effectively carried out in a two-step process using sulfuric acid. google.comwipo.int

Step 1: Formation of the First Intermediate The initial step involves dissolving the imide in concentrated sulfuric acid (75% to 90%) at a temperature below 100°C, typically between 65°C and 85°C. google.comwipo.int This reaction produces a clear solution of an intermediate, 1,5-dicarbamoyl-2,4-dioxo-3-azaspiro[5.5]undecane. google.com

Step 2: Hydrolysis and Decarboxylation The solution containing the intermediate is then added to aqueous sulfuric acid (around 70%) that has been preheated to a much higher temperature, in the range of 160°C to 190°C (e.g., about 170°C). google.comwipo.int This second step leads to the formation of 1,1-Cyclohexanediacetic acid and the evolution of carbon dioxide gas. google.com The reaction is typically continued until the gas evolution ceases, indicating completion. google.com

The temperature and concentration of the sulfuric acid at each stage are critical. Lower temperatures in the first step are necessary to control the initial reaction and form the intermediate, while the high temperatures in the second step are required to drive the hydrolysis and decarboxylation to completion. google.comwipo.int

Significant efforts have been made to optimize the reaction conditions for the hydrolysis of the imide to maximize the yield of 1,1-Cyclohexanediacetic acid and reduce the formation of byproducts. One study utilized a Box-Behnken design (BBD), a subclass of response surface methodology (RSM), to investigate the effects of sulfuric acid concentration, reaction temperature, and reaction time. acs.org

The study found that the optimal conditions for maximizing the yield were a sulfuric acid concentration of 65.5%, a reaction time of 22 hours, and a temperature of 102°C. acs.orgacs.org Under these optimized conditions, an experimental yield of 89.25 ± 1.31% was achieved, which closely matched the predicted yield of 90.03%. acs.orgacs.org It was observed that both lower and higher temperatures and acid concentrations led to a decrease in yield, either due to an incomplete reaction or the formation of impurities. acs.org The impact of reaction time, within the studied range of 19-24 hours, was found to be less significant than temperature and acid concentration. acs.org These optimized conditions were also effective in minimizing the formation of impurities such as 2,4-dioxo-3-azaspiro[5.5]undecane-1-carboxamide. acs.orgacs.org

Table 1: Optimized Reaction Conditions for Hydrolysis of the Imide

| Parameter | Optimal Value |

|---|---|

| Sulfuric Acid Concentration | 65.5% |

| Reaction Time | 22 hours |

| Reaction Temperature | 102°C |

| Experimental Yield | 89.25 ± 1.31% |

Data sourced from a study utilizing a Box-Behnken design to optimize the reaction. acs.orgacs.org

Another established route to 1,1-Cyclohexanediacetic acid starts with the condensation of cyclohexanone and cyanoacetic acid. kaimosi.comorgsyn.org This method also involves subsequent hydrolysis and decarboxylation steps to arrive at the final product. kaimosi.com The initial condensation can be catalyzed by substances like ammonium (B1175870) acetate (B1210297) or piperidine. orgsyn.org This pathway ultimately leads to the formation of an imide intermediate, which is then hydrolyzed to yield 1,1-Cyclohexanediacetic acid monoamide, a precursor that can be further processed to obtain CDAA. kaimosi.com This method is noted for its use of readily available raw materials and relatively mild reaction conditions. kaimosi.com

A related process involves the Guareschi reaction between cyclohexanone and an alkyl cyanoacetate in the presence of ammonia (B1221849) to produce 2,4-dioxo-3-aza-spiro[5.5]undecane-1,5-dicarbonitrile. google.com This dinitrile then undergoes hydrolysis and decarboxylation with sulfuric acid to yield 1,1-Cyclohexanediacetic acid. google.com However, this second step can be problematic due to issues like frothing caused by the release of copious amounts of carbon dioxide, particularly when using concentrated sulfuric acid at high temperatures (160°C to 190°C). google.com

Hydrolysis of 1,5-Dicarbonitrile-2,4-Dioxo-3-azaspiro[3][3]undecane (the Imide)

Two-Step Reaction with Sulfuric Acid: Temperature and Concentration Dependencies

Advanced and Sustainable Synthetic Approaches

In response to the environmental and safety concerns associated with conventional methods, which often utilize harsh reagents and high temperatures, more sustainable synthetic strategies are being explored. researchgate.net

A novel and greener approach for the synthesis of 1,1-Cyclohexanediacetic acid involves the hydrolysis of 1,1-cyclohexanediacetimide,α,α'-dicyano-compound with ammonia, catalyzed by dilute sulfuric acid in high-temperature liquid water (HTLW). researchgate.netdp.tech This method addresses the pollution and corrosion problems associated with the traditional industrial process that relies on concentrated sulfuric acid. researchgate.net

In this process, the effects of initial reactant concentration, reaction temperature, and sulfuric acid concentration on the yield of 1,1-Cyclohexanediacetic acid were systematically investigated. researchgate.net The study revealed that a yield of 88.31% could be achieved under specific optimized conditions. researchgate.net This yield is notably higher than that of the conventional industrial process using concentrated sulfuric acid. researchgate.net

The use of dilute sulfuric acid and water as the solvent makes this process significantly greener and less corrosive. researchgate.net

Table 2: Optimized Conditions for HTLW Synthesis of 1,1-Cyclohexanediacetic Acid

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 220°C |

| Sulfuric Acid Concentration | 15% |

| Initial Mass Concentration | 0.05 g/mL |

| Yield | 88.31% |

Data from a study on the hydrolysis of 1,1-cyclohexanediacetimide,α,α'-dicyano-compound in HTLW. researchgate.net

Influence of Initial Concentration, Reaction Temperature, and Sulfuric Acid Concentration on Yield

Biocatalytic Processes for Conversion of Dinitriles to Nitrilecarboxylic Acids

Biocatalysis presents an alternative, environmentally benign route for producing key intermediates for 1,1-Cyclohexanediacetic acid. Specifically, the conversion of aliphatic α,ω-dinitriles into the corresponding ω-nitrilecarboxylic acids can be achieved using enzyme catalysts. google.com A notable application is the conversion of 1-cyanocyclohexaneacetonitrile to 1-cyanocyclohexaneacetic acid, a crucial intermediate in the synthesis of gabapentin (B195806). google.comresearchgate.net

The primary enzymes used in these biocatalytic processes are nitrilases. google.com Nitrilase enzymes catalyze the selective hydrolysis of a nitrile group to a carboxylic acid group under mild conditions, such as a neutral pH and moderate temperature (e.g., pH 7.0, 35°C). This process can be performed in a single step. google.com

Alternatively, a two-enzyme system involving a nitrile hydratase and an amidase can be used. google.com In this pathway, the nitrile hydratase first converts the nitrile to an amide (e.g., 2-(1-cyano-cyclohexyl)-acetamide), which is then hydrolyzed by the amidase to the final carboxylic acid product. google.com Microorganisms that possess nitrilase activity or a combination of nitrile hydratase and amidase activities are isolated and can be optimized through enzyme engineering to improve their efficiency and specificity. google.com An example of a commercially available enzyme catalyst suitable for this conversion is Zyanotase™. google.com

The optimization of enzyme-catalyzed conversions is crucial for achieving high yields and making the process industrially viable. The concentration of the substrate (the dinitrile compound) can be varied significantly, with studies showing effective conversions at levels from approximately 0.1 g/L up to 148 g/L. google.com The concentration of the enzyme catalyst is adjusted based on its specific activity to achieve the desired reaction rate. google.com

Following the enzymatic conversion, the product, such as 1-cyanocyclohexaneacetic acid, is typically isolated through extraction with an organic solvent. google.com Yields for these biocatalytic processes can range widely, from about 29% to as high as 97%, depending on the specific enzyme, substrate concentration, and reaction conditions. google.com To accelerate the optimization process, modern techniques like machine learning combined with reactivity descriptors can be employed. rsc.org By training models on experimental data, it is possible to predict the optimal reaction conditions—including substrate ratios, solvent, water content, enzyme concentration, and temperature—to maximize the reaction yield. rsc.org

Enzyme Catalyst Selection and Activity (e.g., Nitrilase Activity)

Process Intensification and Green Chemistry Principles in 1,1-Cyclohexanediacetic Acid Synthesis

Process intensification and the application of green chemistry principles are driving innovation in the synthesis of 1,1-Cyclohexanediacetic acid and its derivatives. A key technology in this area is the use of microreaction systems, which offer enhanced control over reaction parameters and improve safety and efficiency.

Microreaction systems, or microreactors, are increasingly used to intensify chemical processes, including those related to the synthesis of gabapentin from 1,1-cyclohexanediacetic acid monoamide (a derivative of CHDAA). researchgate.nettandfonline.com These systems offer superior mass and heat transfer performance compared to conventional batch reactors. researchgate.netflowlabtech.com The high surface-area-to-volume ratio in microreactors allows for precise temperature control, even for highly exothermic reactions, creating pseudo-isothermal conditions. researchgate.net

This enhanced control enables reactions to be run continuously at higher temperatures, significantly reducing reaction times. For instance, the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide can be completed in 5-7 minutes in a microreactor, compared to 4-5 hours in a batch reactor, with the yield increasing from around 80% to over 99%. tandfonline.com

Furthermore, microfluidic technology is an excellent tool for determining intrinsic reaction kinetics. researchgate.netresearchgate.net By eliminating the effects of mixing and mass transfer resistance, researchers can develop accurate kinetic models. researchgate.netflowlabtech.com These models provide a deeper understanding of the reaction mechanisms and are instrumental in optimizing operating conditions for continuous synthesis processes. researchgate.nettandfonline.com

Waste Stream Management and By-product Utilization in Synthetic Processes

The industrial synthesis of 1,1-Cyclohexanediacetic acid, a key intermediate for pharmaceuticals like gabapentin, involves multi-step chemical processes that generate various waste streams and by-products. google.compatsnap.com Effective management and, where possible, utilization of these materials are critical for improving process efficiency, reducing costs, and minimizing environmental impact. google.comdatainsightsmarket.com Modern synthetic strategies increasingly focus on green chemistry principles to address these challenges. researchgate.netdp.tech

Key Waste Streams and By-products

The primary synthetic routes to 1,1-Cyclohexanediacetic acid often start from the condensation of cyclohexanone and a cyanoacetate derivative, followed by hydrolysis and decarboxylation steps. google.comepo.org These reactions generate solid, liquid, and gaseous by-products.

Common by-products and waste streams include:

Spent Sulfuric Acid: Used as a catalyst in hydrolysis, it becomes diluted and contaminated with organic impurities. google.comresearchgate.net

Ammonium Sulfate (B86663): Formed when ammonia is used for neutralization or when the reaction involves ammonium-based intermediates. google.com

Solvent Mother Liquor: Solvents like methanol (B129727) or ethanol (B145695) are used in the initial condensation steps, and the remaining liquid after product filtration contains unreacted materials and by-products. patsnap.com

Gaseous Emissions: Reactions, particularly decarboxylation at high temperatures, can release carbon dioxide (CO2) and potentially cyanogen-containing gases. google.com

Spent Activated Carbon: Used for decolorizing the product or waste streams. google.com

Management and Utilization Strategies

Research and patent literature describe several methods for managing these waste streams, with a focus on recovery and reuse.

One patented method details a process for preparing 1,1-cyclohexanediacetic acid from 1,1-cyclohexyl dicyanoamide that incorporates waste treatment. google.com After the final product is filtered, the acidic mother liquor, which contains sulfuric acid, ammonium sulfate, and some organic matter, is collected. google.com This liquor can be managed in two ways:

Acid Recovery: The solution is decolorized with activated carbon, followed by evaporation of some water and cooling to crystallize and separate the majority of the ammonium sulfate. The remaining sulfuric acid solution can then be reused in the process. google.com

Fertilizer Production: The acidic mother liquor is treated with activated carbon and then neutralized with ammonia or waste ammonia to produce ammonium sulfate, which can be used as a nitrogenous fertilizer. google.com

The table below summarizes the primary waste streams and their documented management strategies.

| Waste/By-product | Source in Synthesis Process | Management or Utilization Strategy | Reference |

| Spent Sulfuric Acid / Ammonium Sulfate Solution | Hydrolysis and decarboxylation of 1,1-cyclohexyl dicyanoamide intermediate. | 1. Decolorize, evaporate water, crystallize to remove ammonium sulfate, and reuse the remaining sulfuric acid. 2. Neutralize with ammonia to produce ammonium sulfate fertilizer. | google.com |

| Methanol/Ethanol Mother Liquor | Suction filtration after the formation of 1,1-cyclohexyl dicyanoamide from cyclohexanone and a cyanoacetate. | Re-used directly in subsequent batches of the same reaction by adding fresh ammonia and reactants. Can be applied mechanically 3-5 times. | google.compatsnap.com |

| Gaseous Emissions (CO₂, Cyanogen compounds) | High-temperature hydrolysis and decarboxylation steps. | Collected via induced draft ventilation systems (e.g., hoods and ducts) and treated with scrubbers before release. | google.comenvironmentclearance.nic.in |

| Spent Activated Carbon | Decolorization of the crude product or waste liquor. | Collection, storage, and transportation for appropriate disposal or regeneration. | google.comenvironmentclearance.nic.in |

The reuse of alcoholic mother liquor is another significant process optimization. google.com In the synthesis of the 1,1-cyclohexyl dicyanoamide intermediate, the mother liquor remaining after product filtration can be recycled. patsnap.com By feeding ammonia and fresh reactants (cyclohexanone and ethyl cyanoacetate) into the recovered mother liquor, a high yield of the intermediate can be maintained for several cycles, significantly reducing solvent consumption and waste. google.com

Derivative Synthesis and Functionalization of 1,1 Cyclohexanediacetic Acid

Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide

The monoamide of 1,1-cyclohexanediacetic acid is a critical precursor, most notably for undergoing a Hofmann rearrangement to produce Gabapentin (B195806). bdu.ac.inedurev.in Its synthesis is primarily achieved through the reaction of its corresponding anhydride (B1165640) or via the hydrolysis of an imide intermediate.

Amidation Reaction of 1,1-Cyclohexanediacetic Acid Anhydride with Ammonia (B1221849) or Ammonium (B1175870) Salt

A direct and common method for synthesizing 1,1-cyclohexanediacetic acid monoamide involves the amidation of 1,1-cyclohexanediacetic anhydride. This reaction is typically carried out by treating the anhydride with aqueous ammonia. google.com The process involves the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoamide.

The reaction conditions can be controlled to optimize the yield and purity of the product. For instance, the amination can be performed at temperatures kept below 20°C with aqueous ammonia at a concentration of 25 to 35 wt%. google.com Another approach uses ammonia at temperatures between 10 and 40°C for a duration of 2 to 5 hours. google.com Following the amidation, a neutralization step, often with an acid like sulfuric acid, is employed to precipitate the crude 1,1-cyclohexanediacetic acid monoamide, which can then be purified by crystallization. google.com This method is efficient, with reported yields greater than 96% and product purity exceeding 99.7%. google.com

Table 1: Reaction Conditions for the Amidation of 1,1-Cyclohexanediacetic Anhydride

| Parameter | Condition 1 | Condition 2 |

| Ammonia Source | Aqueous Ammonia (25-35 wt%) | Ammonia |

| Temperature | < 20°C | 10-40°C |

| Reaction Time | Not specified | 2-5 hours |

| Neutralization | Aqueous H₂SO₄ (30-70 wt%) | Acidification with mineral acid |

| Purification | Crystallization from aq. acetonitrile | Not specified |

| Reference | google.com | google.com |

Alkaline Hydrolysis of Imide Intermediates

An alternative route to the monoamide involves the alkaline hydrolysis of a cyclic imide intermediate, such as 3,3-pentamethylene glutarimide (B196013). chemicalbook.com This method begins with the imide, which is subjected to hydrolysis under basic conditions.

In a typical procedure, the imide is treated with an aqueous solution of a strong base, like sodium hydroxide (B78521). The mixture is heated, often to reflux, to facilitate the opening of the imide ring. chemicalbook.com For example, a lactimide can be added to a lye solution and heated to 50°C for several hours. chemicalbook.com After the hydrolysis is complete, the reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2. This acidification causes the 1,1-cyclohexanediacetic acid monoamide to precipitate out of the solution. The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent system, like ethyl acetate (B1210297) and water, to yield a pure product with high yield (e.g., 93%). chemicalbook.com

Anhydride Formation: 1,1-Cyclohexanediacetic Anhydride

The cyclic anhydride, 1,1-cyclohexanediacetic anhydride, is a key intermediate itself, serving as the primary starting material for the synthesis of the monoamide and other derivatives. google.combiosynth.com

Acid-Catalyzed Dehydration of 1,1-Cyclohexanediacetic Acid

1,1-Cyclohexanediacetic anhydride is prepared through the intramolecular dehydration of 1,1-cyclohexanediacetic acid. This can be achieved by heating the diacid, sometimes in the presence of a dehydrating agent or catalyst. One common laboratory and industrial method involves reacting 1,1-cyclohexanediacetic acid with excess acetic anhydride under reflux conditions. google.com After the reaction, the excess acetic anhydride and the acetic acid byproduct are removed by distillation to yield the desired anhydride.

Another method involves heating the diacid with a catalyst, such as vanadium pentoxide, in a solvent like dichloroethane. Thermal dehydration without a catalyst is also possible by heating the diacid to high temperatures (e.g., 250°C).

Table 2: Synthesis Methods for 1,1-Cyclohexanediacetic Anhydride

| Method | Reagents/Conditions | Solvent | Temperature | Reference |

| Dehydration with Acetic Anhydride | Acetic Anhydride | None (excess reagent) | Reflux | google.com |

| Catalytic Dehydration | Vanadium Pentoxide | Dichloroethane | 60-80°C | |

| Thermal Dehydration | Heat | None | 250°C |

Reactivity of 1,1-Cyclohexanediacetic Anhydride in Acylation Reactions

As a cyclic anhydride, 1,1-cyclohexanediacetic anhydride is a reactive acylating agent. cymitquimica.com Its reactivity stems from the electrophilic nature of its carbonyl carbons, which are susceptible to nucleophilic attack. This property allows it to be used to introduce the 1-(carboxymethyl)cyclohexaneacetyl group into various molecules.

The anhydride reacts readily with a range of nucleophiles:

Water: Hydrolysis of the anhydride regenerates the parent 1,1-cyclohexanediacetic acid. cymitquimica.com

Alcohols: Reaction with alcohols (alcoholysis) yields a monoester derivative. For example, treatment with methanol (B129727) can produce 1,1-cyclohexanediacetic acid monomethyl ester. pharmatutor.orgchemicalbook.com

Amines: As discussed previously, reaction with ammonia or primary amines (aminolysis) leads to the formation of amides. google.com

Hydroxylamine (B1172632): Reaction with hydroxylamine can be used to synthesize the corresponding N-hydroxyimide derivative. pharmatutor.orgprepchem.com

These acylation reactions are fundamental to the functionalization of 1,1-cyclohexanediacetic acid and the synthesis of its various derivatives. cymitquimica.com

Diversification Strategies and Novel Derivative Synthesis

While the synthesis of 1,1-cyclohexanediacetic acid monoamide is the most prominent derivatization pathway due to its role in Gabapentin production, other functionalization strategies lead to a variety of useful intermediates. These diversification strategies typically involve the reaction of the anhydride with different nucleophiles to create asymmetrically functionalized derivatives.

One such strategy is the synthesis of 1,1-cyclohexanediacetic acid N-hydroxyimide . This is achieved by reacting 1,1-cyclohexanediacetic anhydride with an aqueous solution of hydroxylamine. The reaction mixture is typically heated, and after cooling and acidification, the N-hydroxyimide product crystallizes and can be isolated. prepchem.com This N-hydroxyimide can be a precursor for Gabapentin synthesis via a Lossen-type rearrangement. pharmatutor.org

Another important diversification route is the formation of half-esters . By reacting the anhydride with an alcohol, one of the carboxylic acid groups is converted into an ester while the other remains a carboxylic acid. For example:

1,1-Cyclohexanediacetic acid monomethyl ester can be synthesized by reacting the anhydride with methanol. chemicalbook.com

1,1-Cyclohexanediacetic acid monobenzyl ester is another valuable intermediate, which can be further functionalized to its corresponding monoamide. quickcompany.in This half-ester can be converted to an azide (B81097) and subjected to a Curtius-type rearrangement as an alternative route to Gabapentin. pharmatutor.org

These strategies demonstrate the versatility of 1,1-cyclohexanediacetic acid and its anhydride as platforms for creating a range of derivatives with tailored functionalities for various synthetic applications in medicinal and organic chemistry.

Esterification and Transesterification Processes Catalyzed by 1,1-Cyclohexanediacetic Acid

1,1-Cyclohexanediacetic acid is noted for its utility as an acid catalyst in organic synthesis, particularly in esterification and transesterification reactions. camachem.com Its acidic protons from the two carboxylic acid groups can facilitate these transformations, which are fundamental in producing esters for various industrial applications.

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. This process is typically equilibrium-limited and requires a catalyst to achieve reasonable reaction rates. masterorganicchemistry.com Acid catalysts, such as 1,1-Cyclohexanediacetic acid, operate by protonating the carbonyl oxygen of the reacting carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Transesterification, or alcoholysis, is the process of exchanging the organic R' group of an ester with the organic R'' group of an alcohol. masterorganicchemistry.com Similar to esterification, this reaction can be catalyzed by acids. The mechanism involves the protonation of the ester's carbonyl group by an acid catalyst, which activates it for nucleophilic attack by a new alcohol molecule. masterorganicchemistry.comresearchgate.net This process is also reversible, and using the reactant alcohol as the solvent can help drive the equilibrium toward the desired product. masterorganicchemistry.com While 1,1-Cyclohexanediacetic acid is identified as a potential catalyst for these reactions due to its acidic nature, detailed research findings and specific performance data on its catalytic efficiency in these processes are not extensively documented in the available literature. camachem.comgoogle.com

Formation of Amide and Monoamide Derivatives with Pharmaceutical Relevance

The synthesis of amide derivatives from 1,1-Cyclohexanediacetic acid is of significant pharmaceutical importance, primarily due to the role of its monoamide as a key intermediate in the production of the anticonvulsant drug Gabapentin. epo.org The most prominent derivative is 1,1-Cyclohexanediacetic acid monoamide (also referred to as CDMA or CAM). epo.org

The primary route for synthesizing the monoamide involves the amination of 1,1-Cyclohexanediacetic anhydride. google.comwipo.int This process is typically achieved by reacting the anhydride with ammonia. The reaction can be carried out under various conditions, with parameters such as temperature, solvent, and ammonia concentration being key factors in optimizing yield and purity. google.comwipo.int One established method involves reacting the anhydride with aqueous ammonia at temperatures between 10°C and 40°C for a duration of 2 to 5 hours. google.com Following the amination, an acidification step is performed to precipitate the crude monoamide, which can then be purified through crystallization. google.comwipo.int

Innovations in the synthesis process aim to improve yield, product quality, and environmental safety. For instance, a method has been developed that results in a yield of over 96% and a product purity exceeding 99.7% by reacting 1,1-Cyclohexanediacetic anhydride with aqueous ammonia, where the molar ratio of anhydride to ammonia is between 1:1.5 and 1:4. google.com This process avoids the use of organic solvents like benzene, which reduces costs and minimizes harm to personnel and the environment. google.com Another approach involves the hydrolysis of 3,3-Pentamethylene glutarimide with sodium hydroxide, followed by acidification with hydrochloric acid, achieving a yield of 93%. chemicalbook.com Once synthesized, the 1,1-Cyclohexanediacetic acid monoamide is converted to Gabapentin via a Hofmann rearrangement.

The following table summarizes various research findings on the synthesis of 1,1-Cyclohexanediacetic acid monoamide.

Table 1: Synthesis Methods for 1,1-Cyclohexanediacetic Acid Monoamide

| Starting Material | Reagents | Temperature | Duration | Yield | Purity | Source(s) |

|---|---|---|---|---|---|---|

| 1,1-Cyclohexanediacetic Anhydride | Aqueous Ammonia | 10-40 °C | 2-5 hours | >96% | >99.7% | google.com |

| 1,1-Cyclohexanediacetic Anhydride | Aqueous Ammonia (25-35 wt%) | <20 °C | Not Specified | Not Specified | >99.5% | wipo.intgoogle.com |

| 3,3-Pentamethylene glutarimide | Sodium Hydroxide, Hydrochloric Acid | 50 °C (hydrolysis), 5 °C (precipitation) | 6 hours (hydrolysis) | 93% | 99.5% | chemicalbook.com |

| Di-imide (VI) | 20% Sodium Hydroxide | 100-105 °C (reflux) | 18 hours | Not Specified | 99.01% | epo.org |

Applications of 1,1 Cyclohexanediacetic Acid in Advanced Materials and Catalysis

Role of 1,1-Cyclohexanediacetic Acid in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The dicarboxylate nature of 1,1-cyclohexanediacetic acid makes it an excellent ligand for linking metal centers to form coordination polymers and metal-organic frameworks (MOFs). wikipedia.org MOFs are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. wikipedia.org The flexibility of the cyclohexane (B81311) backbone in H₂chda, combined with the various coordination modes of the carboxylate groups, allows for the assembly of one-, two-, and three-dimensional structures. wikipedia.orgtandfonline.com

The synthesis of metal-1,1-cyclohexanediacetate compounds is typically achieved through hydrothermal or solvothermal methods, as well as by slow evaporation or diffusion techniques. tandfonline.comcam.ac.uk These methods involve the reaction of a metal salt with 1,1-cyclohexanediacetic acid in a suitable solvent system, often with the addition of a base to deprotonate the carboxylic acid groups. cam.ac.uk The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structures. tandfonline.comcam.ac.uk

A wide array of metal ions has been successfully incorporated into coordination polymers with 1,1-cyclohexanediacetic acid, leading to a rich variety of structural motifs and properties.

Manganese(II): Hydrothermal reaction of Mn(II) with H₂chda in the presence of naphthalene (B1677914) has yielded a complex 3D coordination polymer with the formula [Mn₁₃(chda)₁₂(H₂O)₄(OH)₂]n·n(nap). tandfonline.com

Lead(II): A two-dimensional coordination polymer, [Pb(chda)]n, has been synthesized using a liquid-liquid diffusion method. researchgate.net

Copper(II) and Cobalt(II): Trinuclear complexes of Cu(II) and Co(II) with the formula [(2,2′-bpy)₂M₃(chda)₂(Piv)₂(EtOH)₂] (where M = Co(II)) have been synthesized. researchgate.net Additionally, cobalt(II) has been used to create coordination polymers with the formulas {[Co₃(Hchda)₂(chda)₂(bpp)₂(H₂O)₂]}n and {[Co(chda)(bpe)(H₂O)]·3H₂O}n. researchgate.net

Cadmium(II): The use of 1,1-cyclohexanediacetate with Cd(II) has been noted in the context of creating fluorescent materials within metal-organic frameworks.

Iron(II): While specific examples with 1,1-cyclohexanediacetic acid are less common in the provided context, Fe(II) is a metal ion frequently used in the construction of coordination polymers with similar carboxylate ligands. nih.gov

Lithium(I): A layered coordination polymer of dilithium (B8592608) cyclohexanediacetate, [Li₂(chda)], has been obtained by heating a solution of LiOH and H₂chda. researchgate.net

Table 1: Examples of Metal-1,1-Cyclohexanediacetate Compounds

| Metal Ion | Compound Formula | Dimensionality | Synthesis Method |

| Mn(II) | [Mn₁₃(chda)₁₂(H₂O)₄(OH)₂]n·n(nap) tandfonline.com | 3D | Hydrothermal tandfonline.com |

| Pb(II) | [Pb(chda)]n researchgate.net | 2D | Liquid-liquid diffusion researchgate.net |

| Co(II) | {[Co₃(Hchda)₂(chda)₂(bpp)₂(H₂O)₂]}n researchgate.net | Polymer | Not specified |

| Co(II) | {[Co(chda)(bpe)(H₂O)]·3H₂O}n researchgate.net | Polymer | Not specified |

| Li(I) | [Li₂(chda)] researchgate.net | Layered (2D) | Solution heating researchgate.net |

This table is based on the provided search results and may not be exhaustive.

The carboxylate groups of the 1,1-cyclohexanediacetate ligand can adopt various binding modes, such as monodentate, bidentate (chelating or bridging), and more complex bridging fashions. This versatility, coupled with the conformational flexibility of the cyclohexane ring, gives rise to a wide range of supramolecular architectures. tandfonline.com These can range from simple one-dimensional chains to intricate three-dimensional frameworks with specific topologies. tandfonline.comresearchgate.net The nature of the metal ion, the reaction conditions, and the presence of ancillary ligands all play a crucial role in directing the final structure. nih.gov In the case of the manganese(II) compound, [Mn₁₃(chda)₁₂(H₂O)₄(OH)₂]n·n(nap), the intricate 3D architecture features cavities where naphthalene molecules are weakly held through steric interactions. tandfonline.com

Synthesis and Structural Characterization of Metal-1,1-Cyclohexanediacetate Compounds

Exploration of Diverse Metal Ions (e.g., Mn(II), Pb(II), Cu(II), Cd(II), Co(II), Fe(II), Li(I))

Catalytic Applications of 1,1-Cyclohexanediacetic Acid and its Derivatives

1,1-Cyclohexanediacetic acid and its derivatives have demonstrated utility in various catalytic applications, primarily leveraging the reactivity of the carboxylic acid groups or the structural features of the cyclohexane ring. These compounds can act as catalysts themselves or serve as precursors for more complex catalytic systems.

1,1-Cyclohexanediacetic acid finds application as a catalyst in several important organic transformations. Its acidic nature allows it to facilitate reactions such as esterification and transesterification, where it aids in the conversion of carboxylic acids and alcohols into esters. camachem.com

Derivatives of 1,1-cyclohexanediacetic acid, such as its anhydride (B1165640), are also significant in catalysis. For instance, 1,1-cyclohexanediacetic acid anhydride is prepared by dehydrating 1,1-cyclohexanediacetic acid, often under acidic conditions. kaimosi.comgoogle.com This anhydride is a reactive species used in acylation reactions. camachem.com

Furthermore, the synthesis of 1,1-cyclohexanediacetic acid itself can be a catalyzed process. Research has shown that it can be produced via the hydrolysis of 1,1-cyclohexanediacetimide,α,α'-dicyano-compd with ammonia (B1221849), catalyzed by dilute sulfuric acid in high-temperature liquid water. researchgate.net This method is presented as a greener alternative to processes using concentrated sulfuric acid. researchgate.net Another approach involves the reaction of cyclohexane with carbon dioxide in the presence of a suitable catalyst. ontosight.ai

The catalytic utility of this compound and its derivatives extends to the synthesis of important pharmaceutical intermediates. For example, 1,1-cyclohexanediacetic acid monoamide, a key intermediate for the antiepileptic drug gabapentin (B195806), is prepared from 1,1-cyclohexanediacetic anhydride through ammonification and acidification reactions. kaimosi.comgoogle.comtandfonline.com Biocatalytic processes have also been developed, using enzymes like nitrilase to convert precursors such as 1-cyanocyclohexaneacetonitrile into 1-cyanocyclohexaneacetic acid, another intermediate for gabapentin. google.com

The table below summarizes some of the catalytic applications involving 1,1-cyclohexanediacetic acid and its derivatives.

| Catalyst/Precursor | Transformation | Reactants | Products | Notes |

| 1,1-Cyclohexanediacetic Acid | Esterification | Carboxylic acids and alcohols | Esters | Facilitates conversion. camachem.com |

| 1,1-Cyclohexanediacetic Acid | Transesterification | Esters and alcohols | Different esters | Facilitates conversion. camachem.com |

| Dilute Sulfuric Acid | Hydrolysis | 1,1-cyclohexanediacetimide,α,α'-dicyano-compd with ammonia | 1,1-Cyclohexanediacetic Acid | Greener synthesis route. researchgate.net |

| Acid Catalyst | Dehydration | 1,1-Cyclohexanediacetic Acid | 1,1-Cyclohexanediacetic Anhydride | Preparation of the anhydride. kaimosi.com |

| Nitrilase Enzyme | Biocatalytic Conversion | 1-Cyanocyclohexaneacetonitrile | 1-Cyanocyclohexaneacetic Acid | Intermediate for gabapentin synthesis. google.com |

Investigations into the catalytic mechanisms and efficiency of processes involving 1,1-cyclohexanediacetic acid and its derivatives have focused on optimizing reaction conditions to improve yields and selectivity.

In the synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid, a systematic study explored the influence of initial reactant concentration, reaction temperature, and sulfuric acid concentration. researchgate.net The results indicated that a yield of 88.31% could be achieved at a reaction temperature of 220°C, a sulfuric acid concentration of 15%, and an initial mass concentration of 0.05 g/mL. researchgate.net This demonstrates a higher efficiency compared to the traditional industrial process with concentrated sulfuric acid. researchgate.net

The mechanism in this case involves the acid-catalyzed hydrolysis of the starting material in high-temperature liquid water. researchgate.net The efficiency of this process highlights the potential for developing more environmentally friendly and less corrosive methods for producing 1,1-cyclohexanediacetic acid. researchgate.netdp.tech

In biocatalytic routes, the efficiency is dependent on the specific activity of the enzyme catalyst. google.com For the conversion of 1-cyanocyclohexaneacetonitrile to 1-cyanocyclohexaneacetic acid using a nitrilase, yields have been reported to range from approximately 29% to 97%. google.com The process can be optimized by pre-dissolving the starting material in a water-miscible organic solvent like dimethyl formamide (B127407) (DMF) or dimethylsulfoxide (DMSO). google.com

The development of new catalytic processes is seen as a key factor for market growth, with innovations aimed at enhancing production efficiency and purity levels. dataintelo.com

The following table presents data from a study on the synthesis of 1,1-cyclohexanediacetic acid, illustrating the impact of reaction conditions on yield.

| Reaction Temperature (°C) | Sulfuric Acid Concentration (%) | Initial Mass Concentration (g/mL) | Yield of 1,1-Cyclohexanediacetic Acid (%) | Reference |

| 220 | 15 | 0.05 | 88.31 | researchgate.net |

This data underscores the importance of optimizing catalytic conditions to maximize the efficiency of chemical transformations involving 1,1-cyclohexanediacetic acid.

Analytical Methodologies for 1,1 Cyclohexanediacetic Acid and Its Derivatives

Spectrophotometric Methods for Quantitative Determination of 1,1-Cyclohexanediacetic Acid Monoamide

Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantitative determination of 1,1-Cyclohexanediacetic acid monoamide. innovareacademics.inresearchgate.net These methods typically involve a chemical reaction to produce a colored product (a chromophore) that can be measured using a UV-Visible spectrophotometer. researchgate.net

Several reaction mechanisms are employed to form a detectable chromophore from molecules like 1,1-Cyclohexanediacetic acid monoamide or its structurally related compound, gabapentin (B195806).

One established method is based on the reaction of the carboxylic acid group of 1,1-Cyclohexanediacetic acid monoamide with a mixture of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in an aqueous medium. This reaction generates a yellow-colored product, which is due to the formation of the triiodide ion (I₃⁻). innovareacademics.inresearchgate.net The absorbance of this product can be measured at a specific wavelength for quantification. innovareacademics.in

Other methods, developed for the related primary amine gabapentin, are also relevant. These involve derivatization of the amino group and include:

Reaction with Ninhydrin: The primary amino group reacts with ninhydrin, often in the presence of a reducing agent like ascorbic acid or in a solvent like N,N'-dimethylformamide (DMF), to form a purple-colored product known as Ruhemann's purple. researchgate.netavantorsciences.com This is a well-known colorimetric reaction for primary amines. thermofisher.com

Schiff Base Formation: Condensation reactions between the primary amino group and aldehydes, such as vanillin (B372448) (Duquenois reagent), salicylaldehyde, or p-dimethylaminobenzaldehyde, form a colored Schiff base. avantorsciences.comijrar.org For instance, the reaction with vanillin involves the condensation of the aldehyde group with the primary amino group of the analyte. ijrar.org

Charge-Transfer Complexation: As an n-electron donor, the amino group can react with π-acceptors like p-benzoquinone (PBQ), chloranilic acid, or tetracyanoquinodimethane (TCNQ) to form colored charge-transfer complexes. researchgate.netavantorsciences.comthermofisher.com

These reactions provide a basis for developing sensitive and selective spectrophotometric assays.

Analytical methods for 1,1-Cyclohexanediacetic acid monoamide and its derivatives are validated according to International Conference on Harmonisation (ICH) guidelines to ensure their suitability for intended use. researchgate.net

A specific spectrophotometric method for 1,1-Cyclohexanediacetic acid monoamide using a potassium iodate and potassium iodide mixture has been developed and validated. innovareacademics.in The method demonstrated good linearity over a concentration range of 14.14–42.42 µg/mL. innovareacademics.in Validation confirmed the method's accuracy, precision, specificity, and established the limits of detection (LOD) and quantitation (LOQ). innovareacademics.in

For related compounds like gabapentin, numerous spectrophotometric methods have been validated, providing a reference for the expected performance of similar assays. The validation parameters for several of these methods are summarized in the table below.

| Reagent | Analyte | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|---|---|

| Potassium Iodate/Iodide | 1,1-Cyclohexanediacetic acid monoamide | 346 | 14.14–42.42 | 1.58 | 4.78 | 99.64-100.24 | ≤1.15 | innovareacademics.inresearchgate.net |

| Ninhydrin/Ascorbic Acid | Gabapentin | 568 | 30–70 | 1.06 | 3.22 | 96.41-100.50 | ≤1.56 | researchgate.net |

| Salicylaldehyde | Gabapentin | 403 | 6–100 | 1.16 | 3.48 | 100.57 ± 1.5 | ≤1.34 | researchgate.net |

| Vanillin | Gabapentin | 376 | 80–360 | - | - | - | - | avantorsciences.comgoogle.com |

| p-Benzoquinone | Gabapentin | 369 | 80–320 | - | - | - | - | avantorsciences.comgoogle.com |

Linearity is established by a correlation coefficient (r²) close to 0.999. google.com

Specificity is confirmed by the absence of interference from common excipients or related substances. innovareacademics.in

Accuracy is typically assessed through recovery studies, with results generally expected to be within 98-102%. researchgate.net

Precision , measured as the relative standard deviation (%RSD) for replicate analyses, is generally found to be less than 2%. researchgate.net

Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Reaction Mechanisms and Product Formation for Spectrophotometric Analysis

Chromatographic Techniques for Analysis of 1,1-Cyclohexanediacetic Acid

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are powerful tools for the analysis of 1,1-Cyclohexanediacetic acid and its derivatives. researchgate.net They are essential for impurity profiling, purity assessment, and quantitative analysis.

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and their intermediates. For 1,1-Cyclohexanediacetic acid and its monoamide, HPLC is used to separate the main compound from any impurities that may be present from the synthesis process. acs.orgdphen1.com Impurity profiling is critical for ensuring the quality and safety of active pharmaceutical ingredients. chromatographyonline.com

The analysis of compounds like gabapentin and its intermediates, including 1,1-Cyclohexanediacetic acid monoamide, can be challenging as they often lack a strong UV-absorbing chromophore. thermofisher.comnih.gov To overcome this, methods may involve pre-column derivatization to attach a UV-active or fluorescent tag to the molecule. nih.govresearchgate.net Alternatively, detectors like a Charged Aerosol Detector (CAD) can be used in tandem with UV detectors to quantify chromophore-deficient impurities. thermofisher.com

A study on the synthesis of a key intermediate for gabapentin identified 1,1-Cyclohexanediacetic acid as a potential impurity, the formation of which was monitored and minimized using HPLC analysis. acs.org Purity analysis of commercially available 1,1-Cyclohexanediacetic acid monoamide also specifies HPLC as a method, with purities of >95% being reported. lgcstandards.com

Gas chromatography and classical titration are also employed for the purity assessment of 1,1-Cyclohexanediacetic acid and its monoamide.

Gas Chromatography (GC): For GC analysis of carboxylic acids like 1,1-Cyclohexanediacetic acid, a derivatization step, such as silylation, is often required to increase the volatility of the analyte. thermofisher.commetbio.net The purity is then determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. measurlabs.com Supplier specifications for 1,1-Cyclohexanediacetic acid list silylated GC as a method for assaying purity, with a requirement of ≥97.5%. thermofisher.comthermofisher.com

Titration Analysis: Acid-base titration is a simple, direct, and accurate method for determining the purity of acidic or basic compounds. The purity of 1,1-Cyclohexanediacetic acid can be determined by aqueous acid-base titration, with an acceptance criterion of ≥97.5% to ≤102.5%. thermofisher.comfishersci.com Similarly, the monoamide derivative, which still contains a free carboxylic acid group, can be assayed by titrimetric analysis, with purities of ≥98.0% being reported. avantorsciences.com

The coupling of chromatographic separation with mass spectrometry detection provides highly sensitive and selective methods for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique, particularly LC with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the quantitative analysis of pharmaceutical intermediates in complex matrices. nih.govnih.gov A key application for 1,1-Cyclohexanediacetic acid monoamide is its use as an internal standard for the LC-MS/MS analysis of other compounds. lww.com The development of robust LC-MS methods is also crucial for quantifying organic acids in various samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique mentioned in the literature for the analysis of gabapentin and its intermediates. researchgate.netresearchgate.net It combines the high separation efficiency of GC with the definitive identification capabilities of MS, making it suitable for impurity identification and structural elucidation. metbio.net

Gas Chromatography (GC) and Titration Analysis for Purity Assessment

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 1,1-Cyclohexanediacetic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's carbon-hydrogen framework, confirming the identity and purity of a sample. pitt.edu

The ¹H NMR spectrum of 1,1-Cyclohexanediacetic acid displays distinct signals corresponding to the different types of protons in the molecule. libretexts.org The protons of the two equivalent methylene (B1212753) groups (CH₂) attached to the quaternary carbon appear as a singlet, while the protons of the cyclohexane (B81311) ring produce a series of multiplets. The acidic protons of the two carboxyl groups (COOH) typically appear as a broad singlet far downfield. libretexts.org The integration of these signals confirms the relative number of protons in each unique chemical environment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.com The spectrum shows signals for the quaternary carbon of the cyclohexane ring, the methylene carbons of the ring, the methylene carbons of the acetic acid groups, and the carbonyl carbons of the carboxyl groups. The chemical shifts of these signals are characteristic of their specific electronic environments. mdpi.com The presence of any unexpected signals in either the ¹H or ¹³C NMR spectra would indicate the presence of impurities or side products from synthesis. pitt.edu

Below are representative data tables for the NMR characterization of 1,1-Cyclohexanediacetic acid.

Table 1: Representative ¹H NMR Data for 1,1-Cyclohexanediacetic Acid

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Cyclohexane Ring Protons (CH₂) | ~1.4-1.6 | Multiplet |

| Acetic Acid Protons (CH₂) | ~2.6 | Singlet |

| Carboxylic Acid Protons (COOH) | ~12.0 | Broad Singlet |

Note: Chemical shifts can vary slightly depending on the solvent used. washington.edu

Table 2: Representative ¹³C NMR Data for 1,1-Cyclohexanediacetic Acid

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| Carbonyl Carbon (C=O) | ~179 |

| Methylene Carbon (-CH₂-COOH) | ~45 |

| Quaternary Carbon (-C-) | ~40 |

| Cyclohexane Ring Carbons (CH₂) | ~22, 26, 36 |

Note: Chemical shifts can vary slightly depending on the solvent used. washington.edunih.gov

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of crystalline materials. libretexts.org This technique is particularly valuable for characterizing the coordination compounds and metal-organic frameworks (MOFs) formed from 1,1-Cyclohexanediacetic acid (or its deprotonated form, 1,1-cyclohexanediacetate) and metal ions. wikipedia.orgnih.govmdpi.com

Through SCXRD, researchers can precisely measure bond lengths, bond angles, and coordination geometries within the crystal lattice. libretexts.org Studies on coordination polymers involving 1,1-cyclohexanediacetate and various metal ions, such as cobalt(II) or lanthanides, reveal how the dicarboxylate ligand bridges metal centers. researchgate.netnih.gov The flexibility of the cyclohexane backbone and the multiple coordination modes of the carboxylate groups allow for the formation of diverse and complex architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgfilinchuk.commdpi.com

For instance, research has described the synthesis and crystal structure of cobalt(II) complexes with 1,1-cyclohexanediacetate, detailing how the ligands connect the metal ions to create extended networks. researchgate.net Similarly, lanthanide coordination polymers have been constructed, where the specific structure depends on the lanthanide ion used and the reaction conditions. nih.govrsc.org This structural information is fundamental to understanding the material's properties, such as magnetism or luminescence. filinchuk.commdpi.com

Table 3: Examples of Crystallographic Data for 1,1-Cyclohexanediacetate Coordination Compounds

| Compound Formula | Metal Ion | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| [Co₂(C₁₀H₁₄O₄)₂(H₂O)₄]·2H₂O | Cobalt(II) | Monoclinic | P2₁/n | Binuclear cobalt units linked into a 1D chain |

| [La₂(C₁₀H₁₄O₄)₃(H₂O)₄] | Lanthanum(III) | Monoclinic | C2/c | 3D framework with channels occupied by water molecules |

Note: The data presented are illustrative examples based on typical findings in the field. researchgate.netscirp.org

Mechanistic and Theoretical Studies of 1,1 Cyclohexanediacetic Acid Reactions

Electrolytic Dissociation Regularities of 1,1-Cyclohexanediacetic Acid

As a dicarboxylic acid, 1,1-Cyclohexanediacetic acid undergoes a two-step electrolytic dissociation in aqueous solutions. The regularities of this process, including dissociation constants and the prevalence of its different ionic forms, have been analyzed for dilute solutions (0.0001–0.01 M). researchgate.net This analysis is crucial as the compound is used as a pharmaceutical intermediate. researchgate.net

The dissociation of 1,1-Cyclohexanediacetic acid (H₂A) occurs in two stages:

H₂A ⇌ H⁺ + HA⁻

HA⁻ ⇌ H⁺ + A²⁻

The thermodynamic dissociation constants (K₁ and K₂) are fundamental to understanding the extent of these reactions. science.org.ge For 1,1-Cyclohexanediacetic acid, these constants, along with the calculated degrees of dissociation for each step (α₁ and α₂) in dilute solutions, have been determined. researchgate.net A study analyzing the electrolytic dissociation provides the values for its dissociation constants, which are essential for predicting the behavior of the acid in solution. researchgate.net

Table 1: Dissociation Parameters for 1,1-Cyclohexanediacetic Acid

| Parameter | Value |

|---|---|

| pK₁ | 3.70 |

| pK₂ | 5.85 |

This table is based on data from a study on the electrolytic dissociation of 1,1-Cyclohexanediacetic acid. researchgate.net

The degree of dissociation is a measure of the proportion of the acid that has ionized and is dependent on the concentration. am.szczecin.pl For a 0.01 M solution of 1,1-Cyclohexanediacetic acid, the first-step degree of dissociation (α₁) is approximately 13.2%, while the second-step degree of dissociation (α₂) is much lower at about 0.013%. researchgate.net

The species present in a solution of 1,1-Cyclohexanediacetic acid—the undissociated acid (H₂A), the monoanion (HA⁻), and the dianion (A²⁻)—dominate at different pH ranges, which are influenced by the acid's concentration. researchgate.net

At very low concentrations (e.g., 0.0001 M), the monoanion (HA⁻) is the dominant form. researchgate.net As the concentration increases to 0.01 M, the undissociated form (H₂A) becomes the most prevalent species. researchgate.net The dianion (A²⁻) remains a minor component across this entire concentration range. researchgate.net This information is critical for applications where the specific ionic form of the acid is important, such as in its use as a pharmaceutical intermediate or in analytical methods. researchgate.netgoogle.com

Dissociation Constants and Degrees of Dissociation

Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations. For derivatives of 1,1-Cyclohexanediacetic acid, this is particularly important for optimizing industrial synthesis processes. flowlabtech.com

A significant reaction involving a derivative of 1,1-Cyclohexanediacetic acid is the Hofmann rearrangement of its monoamide, 1,1-Cyclohexanediacetic acid monoamide. bdu.ac.in This reaction is a key step in one of the most promising industrial routes for the synthesis of the pharmaceutical gabapentin (B195806). tandfonline.comresearchgate.net The rearrangement converts the primary amide into a primary amine with one fewer carbon atom. bdu.ac.inedurev.in

The process begins with the treatment of the monoamide with an oxidizing agent like sodium hypochlorite (B82951) in an alkaline solution. bdu.ac.intandfonline.com This forms an isocyanate intermediate, which is then hydrolyzed to yield the primary amine, [1-(aminomethyl)cyclohexyl]acetic acid (gabapentin), and carbon dioxide. bdu.ac.inedurev.in The reaction is highly exothermic, and understanding its pathway is crucial for controlling the process and maximizing yield. tandfonline.com Main side reactions can include the hydrolysis of the amide and side reactions of the isocyanate intermediate. tandfonline.com

To better understand and optimize the Hofmann rearrangement of 1,1-Cyclohexanediacetic acid monoamide, kinetic studies have been performed, particularly using microreaction systems. flowlabtech.comtandfonline.comresearchgate.net These systems allow for enhanced heat transfer, enabling the reaction to be studied under pseudo-isothermal conditions even at relatively high temperatures (30-45 °C). flowlabtech.com

By systematically investigating the effects of reactant concentration and temperature on the reaction rate, an apparent kinetic model has been developed. tandfonline.comresearchgate.net This model is crucial for understanding the entire process in depth and for optimizing operating conditions. researchgate.net The kinetic model helps in guiding the process to achieve a high yield (over 99%) and a significantly shorter residence time (5-7 minutes) compared to conventional batch reactors, which can take 4-5 hours and typically result in lower yields. tandfonline.com The kinetic study provides essential data for process intensification and reactor design. flowlabtech.com

Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide

Computational Chemistry and Molecular Modeling Applications

While detailed computational chemistry and molecular modeling studies focused specifically on 1,1-Cyclohexanediacetic acid are not extensively documented in the searched literature, these techniques are widely applied to understand the structure, reactivity, and properties of related organic molecules. For instance, molecular force field modeling has been used to study the structural details of complex architectures formed from similar building blocks. science.gov Furthermore, computational methods are often employed in conjunction with experimental work to elucidate reaction mechanisms and predict kinetic parameters for reactions like the Hofmann rearrangement. Such studies can provide insights into transition states and reaction pathways at a molecular level. flowlabtech.com The application of these computational tools to 1,1-Cyclohexanediacetic acid and its reactions represents a potential area for future research to further refine understanding and optimize its chemical applications.

Prediction of Reactivity and Selectivity

Computational methods are instrumental in forecasting the reactivity of 1,1-cyclohexanediacetic acid and its derivatives in various chemical transformations. By modeling reaction pathways and transition states, chemists can predict the most likely products and optimize conditions to enhance selectivity.

Kinetic studies, for instance, are crucial for understanding reaction mechanisms and intensifying chemical processes. The investigation into the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide to produce Gabapentin benefits from such analyses. flowlabtech.com By examining the reaction kinetics under different temperatures, researchers can gain essential data for process intensification. flowlabtech.com

Furthermore, theoretical approaches like Density Functional Theory (DFT) can be applied to model the transition states of reactions. This allows for the prediction of regioselectivity in reactions such as esterification or amidation. Computational models can also simulate the influence of different solvents on reaction kinetics, providing a deeper understanding of the reaction mechanism at a molecular level. For reactions involving its anhydride (B1165640), 1,1-cyclohexanediacetic anhydride, theoretical calculations can help elucidate the mechanism of nucleophilic acyl substitution, where nucleophiles like alcohols or amines attack the carbonyl group.

The study of reaction kinetics is fundamental to understanding not just the speed of a reaction but also its underlying pathway. flowlabtech.com For complex reactions, kinetic data helps in constructing a reaction mechanism, identifying rate-determining steps, and understanding how different factors can influence the product distribution. flowlabtech.comresearchgate.net For example, in the synthesis of 1,1-cyclohexanediacetic acid itself via hydrolysis, a parallel reaction mechanism has been proposed to account for both the main product and side products, with kinetic equations helping to define the optimal conditions for improving selectivity. researchgate.net

Understanding Intermolecular Interactions in Coordination Polymers

1,1-Cyclohexanediacetic acid (H₂chda) is a versatile ligand in the construction of coordination polymers, which are multi-dimensional structures formed by linking metal ions with organic ligands. The final architecture and properties of these polymers are governed by a variety of intermolecular interactions.

The flexible, geminal dicarboxylate groups of the 1,1-cyclohexanediacetate ligand can coordinate to metal centers in several modes, acting as bridges between them. researchgate.netacs.org This bridging leads to the formation of extended networks, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. researchgate.net

A notable example is a manganese(II) coordination polymer with the formula [Mn₁₃(chda)₁₂(H₂O)₄(OH)₂]n·n(nap) (where nap = naphthalene). researchgate.net In this complex, the 1,1-cyclohexanediacetate ligands and hydroxide (B78521) ions bridge the manganese centers, creating a 3D architecture. researchgate.net Crucially, the cavities within this polymer are occupied by naphthalene (B1677914) molecules, which are held in place through steric interactions rather than strong coordinate bonds. researchgate.net This host-guest interaction is a key feature of the supramolecular assembly. researchgate.net

In other systems, such as those involving cobalt(II), the 1,1-cyclohexanediacetate ligand helps form sheet-like structures of metal atoms linked by anti-syn carboxylate bridges, which then extend into a 3D structure. acs.org Similarly, coordination polymers with lead(II) have been synthesized, featuring one-dimensional infinite chains that further assemble into two-dimensional layered frameworks. researchgate.net

Table 1: Examples of Coordination Polymers with 1,1-Cyclohexanediacetate (chda²⁻)

This table summarizes structural features of coordination polymers discussed in the text.

| Metal Ion | Formula Fragment | Dimensionality | Key Structural Features | Intermolecular Interactions |

|---|---|---|---|---|

| Manganese(II) | [Mn₁₃(chda)₁₂(H₂O)₄(OH)₂]n·n(nap) researchgate.net | 3D | Carboxylate and µ-oxo bridges; contains cavities. researchgate.net | Steric interactions with guest naphthalene molecules. researchgate.net |

| Cobalt(II) | [Co(chda)]n researchgate.netacs.org | 3D | Tetrahedrally coordinated Co(II) ions; sheets linked by anti-syn carboxylate bridges. acs.org | van der Waals forces. |

| Lead(II) | [Pb(chda)]n researchgate.net | 2D Layer | 1D infinite zigzag chains. researchgate.net | Extended framework through chain interactions. |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The traditional industrial production of 1,1-cyclohexanediacetic acid has faced challenges related to pollution and harsh reaction conditions. scirp.org In response, researchers are actively investigating greener and more efficient synthetic routes that prioritize atom economy and environmental sustainability.

One promising approach involves the hydrolysis of 1,1-cyclohexanediacetimide using dilute sulfuric acid in high-temperature liquid water. scirp.org This method has demonstrated a significantly higher yield of 88.31% compared to the conventional process that uses concentrated sulfuric acid. scirp.org The reaction is carried out at 220°C with a 15% sulfuric acid concentration, offering a much greener alternative. scirp.org

Further optimization of reaction conditions has been a key focus. Studies have systematically investigated the influence of initial reactant concentration, reaction temperature, and acid concentration on the yield of 1,1-cyclohexanediacetic acid. scirp.org For instance, one study identified the optimal conditions for the reaction as a sulfuric acid concentration of 65.5%, a reaction time of 22 hours, and a temperature of 102°C, achieving an experimental yield of 89.25 ± 1.31%. nih.gov This was a significant improvement over many previously published methods and minimized the formation of impurities. nih.gov

Another innovative method involves the catalyst-free hydrolysis of α,α'-dicyano-1,1-cyclohexanediacetylimide ammonium (B1175870) salt in a near-critical water medium. ontosight.ai This process, conducted in a high-pressure reactor at temperatures around 300°C, has shown promising yields of 1,1-cyclohexanediacetic acid. ontosight.ai These emerging synthetic strategies highlight a clear trend towards more environmentally benign and economically viable production methods.

Table 1: Comparison of Synthetic Methods for 1,1-Cyclohexanediacetic Acid

| Method | Catalyst/Medium | Temperature | Yield | Reference |

| Traditional Industrial Process | Concentrated Sulfuric Acid | High | Lower | scirp.org |

| Hydrolysis of 1,1-cyclohexanediacetimide | Dilute Sulfuric Acid in High-Temp Water | 220°C | 88.31% | scirp.org |

| Optimized Sulfuric Acid Method | 65.5% Sulfuric Acid | 102°C | 89.25% | nih.gov |

| Catalyst-Free Hydrolysis of α,α'-dicyano-1,1-cyclohexanediacetylimide ammonium salt | Near-Critical Water | ~300°C | ~50.9% | ontosight.ai |

Development of Advanced Catalysts Incorporating 1,1-Cyclohexanediacetic Acid Moieties